An In-depth Technical Guide to 4-Chloronaphthalene-1-sulfonyl chloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Chloronaphthalene-1-sulfonyl chloride for Researchers and Drug Development Professionals
Introduction
4-Chloronaphthalene-1-sulfonyl chloride, identified by its CAS number 64318-08-7 , is a significant aromatic sulfonyl chloride that serves as a versatile building block in synthetic organic chemistry.[1][2][3] Its rigid naphthalene core, substituted with both a reactive sulfonyl chloride and a chloro group, offers a unique platform for the synthesis of complex molecules. This guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its applications in the realm of drug discovery and development. We will delve into the causality behind experimental choices and provide actionable protocols for its use, grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 4-Chloronaphthalene-1-sulfonyl chloride is paramount for its effective use in research and development.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 64318-08-7 | [1][2] |
| Molecular Formula | C₁₀H₆Cl₂O₂S | [1] |
| Molecular Weight | 261.12 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 90-92 °C | [2] |
Spectroscopic Characterization
| Technique | Predicted Key Features | Rationale & Cited Analogues |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). | The naphthalene ring protons will exhibit complex splitting patterns due to coupling with each other. The electron-withdrawing sulfonyl chloride and chloro groups will cause downfield shifts. (Analogue: Naphthalene-1-sulfonyl chloride)[5][6][7] |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-140 ppm). | The ten carbon atoms of the naphthalene ring will each give a distinct signal, with those directly attached to the chloro and sulfonyl chloride groups being significantly influenced. (Analogue: 2-Naphthalenesulfonyl chloride)[8][9] |
| IR Spectroscopy | Strong characteristic S=O stretching bands around 1370-1410 cm⁻¹ and 1160-1204 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. | The sulfonyl chloride group has two distinct and strong S=O stretching vibrations, which are highly diagnostic.[4][10] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 260 and an M+2 peak at m/z 262 with an intensity ratio of approximately 6:1, characteristic of two chlorine atoms. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster. Fragmentation patterns would likely involve the loss of SO₂ and Cl.[4] |
Synthesis of 4-Chloronaphthalene-1-sulfonyl chloride
The primary synthetic route to 4-Chloronaphthalene-1-sulfonyl chloride involves the electrophilic aromatic substitution of 1-chloronaphthalene.[11]
Conceptual Workflow of Synthesis
Caption: Synthesis of 4-Chloronaphthalene-1-sulfonyl chloride.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
1-Chloronaphthalene
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloronaphthalene (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloronaphthalene-1-sulfonyl chloride.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Reactivity and Applications in Drug Discovery
The utility of 4-Chloronaphthalene-1-sulfonyl chloride in drug discovery stems from the high reactivity of the sulfonyl chloride group towards nucleophiles, allowing for the facile synthesis of sulfonamides.[7] Sulfonamides are a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.
General Reaction Scheme: Sulfonamide Formation
Caption: General sulfonamide synthesis workflow.
Field-Proven Insights: The Role of the Naphthalene Scaffold
The naphthalene moiety is not merely a passive carrier for the sulfonyl chloride group. Its rigid, planar, and lipophilic nature can facilitate favorable interactions with biological targets, such as π-π stacking with aromatic amino acid residues in protein binding pockets. This can lead to enhanced binding affinity and selectivity of the resulting sulfonamide drug candidates.
Detailed Experimental Protocol: Synthesis of a Naphthalenic Sulfonamide
This protocol provides a general method for the synthesis of sulfonamides from 4-Chloronaphthalene-1-sulfonyl chloride.
Materials:
-
4-Chloronaphthalene-1-sulfonyl chloride
-
Primary or secondary amine (1 equivalent)
-
Pyridine or triethylamine (1.5-2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1 equivalent) and the base (1.5-2 equivalents) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-Chloronaphthalene-1-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Safety and Handling
4-Chloronaphthalene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Keep away from moisture to prevent hydrolysis to the corresponding sulfonic acid.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[12]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion
4-Chloronaphthalene-1-sulfonyl chloride is a valuable and reactive intermediate for the synthesis of naphthalenic sulfonamides. Its straightforward synthesis and the predictable reactivity of the sulfonyl chloride group make it an attractive building block for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective utilization in the pursuit of novel therapeutics.
References
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SpectraBase. Naphthalene-1-sulfonyl chloride. [Link]
-
Oakwood Chemical. 4-Chloro-naphthalene-1-sulfonyl chloride. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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Amerigo Scientific. 5-chloronaphthalene-1-sulfonyl chloride. [Link]
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PubChem. 4-acetamidonaphthalene-1-sulfonyl Chloride. [Link]
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ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
PubChem. 2-Naphthalenesulfonyl chloride. [Link]
-
European Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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